molecular formula C15H13I2NO4 B1664108 3,5-Diiodo-L-thyronine CAS No. 1041-01-6

3,5-Diiodo-L-thyronine

Cat. No.: B1664108
CAS No.: 1041-01-6
M. Wt: 525.08 g/mol
InChI Key: ZHSOTLOTTDYIIK-ZDUSSCGKSA-N
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Description

3,5-Diiodo-L-thyronine (T2) is an endogenous metabolite of thyroid hormones (THs), primarily derived from the deiodination of triiodothyronine (T3) and thyroxine (T4). Unlike T3 and T4, T2 exhibits unique thyromimetic effects without binding strongly to nuclear thyroid hormone receptors (THRs). Instead, it modulates mitochondrial function, energy metabolism, and lipid oxidation through non-genomic pathways . Preclinical studies demonstrate its efficacy in reducing obesity, hepatic steatosis, and insulin resistance in high-fat diet (HFD)-fed rodents . Notably, T2 avoids adverse effects on the hypothalamus-pituitary-thyroid (HPT) axis and cardiovascular system, making it a promising therapeutic candidate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diiodothyronine typically involves the iodination of thyronine derivatives. One common method includes the iodination of 3,5-diiodotyrosine, which is then coupled with other intermediates to form diiodothyronine. The reaction conditions often require the presence of iodine and a suitable oxidizing agent to facilitate the iodination process .

Industrial Production Methods: Industrial production of diiodothyronine involves large-scale iodination processes, often utilizing advanced techniques to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Diiodothyronine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenation Reagents: Iodine, bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction could produce deiodinated compounds .

Scientific Research Applications

Metabolic Regulation

Energy Metabolism Enhancement
Research indicates that 3,5-T2 significantly increases the resting metabolic rate (RMR) in rodent models. For instance, a study demonstrated that a single dose of 3,5-T2 (25 μg/100 g body weight) resulted in a more rapid increase in RMR compared to T3 (triiodothyronine), suggesting a unique mechanism of action independent of transcriptional processes . The compound appears to stimulate mitochondrial activity and enhance oxygen consumption, making it a potential therapeutic agent for metabolic disorders.

Lipid Metabolism
3,5-T2 has been shown to exert thyromimetic effects that influence lipid metabolism. In studies involving mice treated with 3,5-T2, there was a notable decrease in hepatic triglyceride levels and serum cholesterol concentrations, indicating enhanced lipid metabolism . However, these metabolic benefits were somewhat countered by increased food intake, which limited significant weight loss .

Cardiovascular Effects

Cardiac Function Improvement
Chronic administration of 3,5-T2 has been linked to improved cardiac energy capacity and survival rates in cold-exposed rats. This suggests that 3,5-T2 may play a role in enhancing cardiac function under stress conditions . However, caution is warranted as some studies reported enlarged heart weights in treated subjects, indicating potential cardiac side effects .

Mitochondrial Function

Mitochondrial Activity Stimulation
3,5-T2 has been identified as a potent stimulator of mitochondrial respiration. In hypothyroid rat models, administration of 3,5-T2 restored mitochondrial respiratory pathways to euthyroid levels without significantly affecting proton leak pathways . This selective enhancement of mitochondrial function positions 3,5-T2 as a valuable compound for studying mitochondrial diseases and energy metabolism.

Research Methodologies

Analytical Techniques
The quantification and analysis of 3,5-T2 have advanced with the development of sensitive methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These techniques have enabled researchers to measure 3,5-T2 levels accurately in biological samples from various organisms including zebrafish larvae . Such methodologies are crucial for understanding the pharmacokinetics and dynamics of 3,5-T2 in different biological contexts.

Potential Therapeutic Applications

Obesity and Metabolic Disorders
Given its ability to enhance energy expenditure and lipid metabolism, 3,5-T2 is being explored as a potential therapeutic agent for obesity and related metabolic disorders. Studies have shown that it can reduce hepatic fat accumulation and improve mitochondrial fatty acid oxidation in high-fat diet-induced obese rats . These findings suggest that 3,5-T2 could be beneficial in developing treatments for obesity-related complications.

Mechanism of Action

Diiodothyronine exerts its effects primarily through interactions with thyroid hormone receptors and mitochondria. It modulates energy metabolism by influencing mitochondrial activity and enhancing oxidative phosphorylation. Additionally, it has been shown to regulate the expression of genes involved in lipid metabolism and thermogenesis .

Comparison with Similar Compounds

Structural and Receptor Affinity Differences

Compound Iodination Pattern Nuclear THR Affinity Mitochondrial Targets Key Structural Features
T2 3,5-diiodo Low/No affinity Complex I, IV, V Lacks 3'-iodine; non-phenolic ring
T3 3,5,3'-triiodo High affinity Minimal direct effects Active THR ligand; phenolic hydroxyl
T4 3,5,3',5'-tetraiodo Moderate affinity Indirect via deiodination Prohormone; requires conversion to T3
3'-Ac-T2 3,5-diiodo + 3'-acetyl Very low affinity Similar to T2 Acetyl group blocks receptor binding
  • T2 vs. T3/T4: T2’s lack of 3'-iodine reduces THR binding but enhances mitochondrial interactions, bypassing genomic signaling .
  • 3'-Ac-T2 : A synthetic analogue with even lower THR affinity due to intramolecular hydrogen bonding between 3'-acetyl and 4'-hydroxyl groups, yet retains metabolic activity .

Metabolic Effects

Parameter T2 T3 T4 3'-Ac-T2
Lipid Oxidation ↑↑ (via AMPK/PGC-1α) ↑ (via THR-mediated pathways) Indirect via T3 conversion ↑↑ (similar to T2)
Insulin Sensitivity Restores in HFD models Variable (risk of hyperthyroidism) No direct effect Not studied
Hepatic Steatosis Reduces lipid accumulation Reduces but with hyperthyroid risks Indirect Potent activity at low doses
Mitochondrial Biogenesis Activates Complex I, IV, V Minimal None Similar to T2
  • T2 vs. T3 : In HFD rats, T2 prevents insulin resistance and hepatic lipid peroxidation without altering TSH or T4 levels, whereas T3 disrupts the HPT axis .
  • T2 vs. 3'-Ac-T2 : Both reduce adiposity, but 3'-Ac-T2 achieves this with negligible receptor binding, suggesting distinct mechanisms .

Tissue-Specific Actions

  • Liver :
    • T2 upregulates PPARα and reduces oxidative stress in HFD-fed rats .
    • T3 activates THRβ1-driven lipogenesis but risks hepatotoxicity at high doses .
  • Skeletal Muscle :
    • T2 reverses HFD-induced mitochondrial fragmentation, enhances oxidative phosphorylation, and shifts fiber type toward glycolytic metabolism .
    • T3 increases thermogenesis but may induce muscle wasting .
  • Heart :
    • T2 increases glucose uptake without affecting cardiac output, unlike T3, which elevates heart rate and oxygen demand .

Research Findings and Mechanisms

  • Mitochondrial Modulation : T2 enhances FoF1-ATP synthase activity and cardiolipin levels, improving hepatic bioenergetics in hypothyroid rats .
  • Anti-Inflammatory Effects : T2 suppresses NF-κB signaling and reduces pro-inflammatory cytokines in skeletal muscle .
  • Epigenetic Regulation : T2 downregulates miR-22-3p, a microRNA linked to gluconeogenic pathways in HFD models .

Biological Activity

3,5-Diiodo-L-thyronine (3,5-T2) is a biologically active iodothyronine that has garnered attention for its potential metabolic effects, particularly in the context of thyroid hormone action. This article explores the biological activity of 3,5-T2, highlighting its mechanisms of action, effects on metabolism, and relevant research findings.

Mitochondrial Targeting
3,5-T2 primarily exerts its effects on mitochondrial function. Studies have shown that it stimulates oxygen consumption more rapidly than T3 (triiodothyronine) in hypothyroid rat liver models. For instance, at a concentration of 1 pM, 3,5-T2 enhances mitochondrial activities within one hour, compared to T3’s effects that manifest after 24 hours . This rapid action is independent of transcriptional processes, as evidenced by the lack of effect when Actinomycin D is administered alongside T3 but not with 3,5-T2 .

Cytochrome Oxidase Activity
The addition of nanomolar concentrations of 3,5-T2 significantly increases cytochrome oxidase (COX) activity. Specifically, it binds to subunit Va of the COX complex and induces partial uncoupling in mitochondrial respiration . This suggests that 3,5-T2 directly influences mitochondrial bioenergetics.

Effects on Metabolism

Energy Metabolism
Chronic administration of 3,5-T2 has been shown to enhance energy metabolism in various tissues including the heart and skeletal muscle. In one study involving rats subjected to cold exposure, 3,5-T2 administration led to increased lipid β-oxidation and improved thermogenic capacity . This effect is linked to the upregulation of mitochondrial F(O)F(1)-ATP synthase and enhanced sympathetic innervation in brown adipose tissue (BAT) .

Thyromimetic Effects
Research indicates that 3,5-T2 mimics some actions of T3 by modulating gene expression related to lipid metabolism. In a study where mice were treated with 3,5-T2, there was a notable decrease in hepatic triglycerides and serum cholesterol levels . However, this was accompanied by increased food intake which mitigated significant weight loss despite the desired metabolic changes.

Table: Summary of Key Research Findings on this compound

StudyModelKey Findings
Hypothyroid RatsRapid stimulation of mitochondrial oxygen consumption; enhanced COX activity.
MiceThyromimetic effects observed; decreased triglycerides and cholesterol; increased food intake.
GH3 CellsStimulation of type 1 deiodinase activity; modulation of TSH secretion at pituitary level.
Rat Skeletal MuscleEnhanced fatty acid oxidation rate; activation via AMP-activated protein kinase pathway.

Long-term Administration Effects

Long-term studies have shown that chronic administration of 3,5-T2 can lead to significant physiological adaptations. For example, it enhances the energy capacity of various organs and promotes thermogenesis through mechanisms involving UCP1 (Uncoupling Protein 1), which plays a critical role in heat production . Additionally, it has been observed to stimulate glucose-6-phosphate dehydrogenase activity in liver tissues .

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSOTLOTTDYIIK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016529
Record name 3,5-Diiodo-L-thyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041-01-6
Record name Diiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diiodothyronine, L-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diiodo-L-thyronine
Source EPA DSSTox
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Record name 3,5-diiodothyronine
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Record name 3,5-DIIODOTHYRONINE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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